N-(2-thienylmethyl)-1-hydrazinecarbothioamide

Description

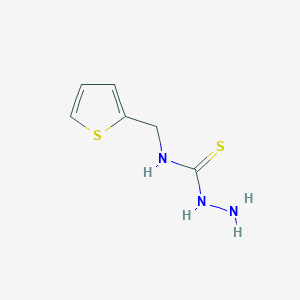

N-(2-Thienylmethyl)-1-hydrazinecarbothioamide is a thiosemicarbazone derivative characterized by a thienylmethyl group attached to the hydrazinecarbothioamide backbone. This compound belongs to a broader class of hydrazinecarbothioamides, which are studied for their diverse chemical and biological properties.

Properties

IUPAC Name |

1-amino-3-(thiophen-2-ylmethyl)thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3S2/c7-9-6(10)8-4-5-2-1-3-11-5/h1-3H,4,7H2,(H2,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBBHGLQLAPFLFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNC(=S)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301268480 | |

| Record name | N-(2-Thienylmethyl)hydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301268480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

328288-82-0 | |

| Record name | N-(2-Thienylmethyl)hydrazinecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=328288-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Thienylmethyl)hydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301268480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Thiophene Synthesis: The synthesis of thiophene derivatives often involves the use of elemental sulfur and alkynes.

Hydrazinecarbothioamide Formation: The preparation of hydrazinecarbothioamide derivatives typically involves the reaction of hydrazine with isothiocyanates.

Industrial Production Methods: Industrial production of thiophene derivatives often employs catalytic systems such as nickel and palladium-based catalysts. These catalysts facilitate the polymerization and functionalization of thiophene rings, enabling large-scale production of thiophene-based materials .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Thiophene derivatives can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reduction of thiophene derivatives can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of dihydrothiophenes.

Substitution: Thiophene rings can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation. These reactions typically require the presence of a catalyst or an activating agent.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride.

Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Dihydrothiophenes.

Substitution: Halogenated thiophenes, nitrothiophenes, sulfonated thiophenes.

Scientific Research Applications

Biological Activities

N-(2-thienylmethyl)-1-hydrazinecarbothioamide and its derivatives have been studied for their diverse biological activities:

- Anticancer Activity : Several hydrazinecarbothioamide derivatives exhibit significant anticancer properties. For example, compounds with the hydrazine-1-carbothioamide structure have shown effectiveness against various cancer cell lines due to their ability to inhibit cell proliferation and induce apoptosis .

- Antimicrobial Properties : Research indicates that these compounds possess antibacterial and antifungal activities. Studies have demonstrated that derivatives can inhibit the growth of pathogenic bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

- Antitubercular and Antiviral Effects : Some derivatives have been evaluated for their efficacy against tuberculosis and viral infections. The mechanism often involves interference with the pathogen's metabolic pathways, showcasing the versatility of these compounds in treating infectious diseases .

- Urease Inhibition : this compound has been noted for its urease inhibitory activity, which is relevant in treating urease-related disorders such as urinary tract infections. This property is attributed to the thiourea moiety present in the structure .

Material Science Applications

Beyond biological applications, this compound shows promise in material science:

- Corrosion Inhibition : Compounds containing thiourea groups are known to act as effective corrosion inhibitors for metals. Their ability to form protective films on metal surfaces makes them valuable in industrial applications .

- Heavy Metal Complexation : The compound can act as a complexing agent for heavy metals, aiding in their removal from wastewater. This property is crucial for environmental remediation efforts .

Case Studies

Several studies highlight the effectiveness of this compound:

Mechanism of Action

The mechanism of action of N-(2-thienylmethyl)-1-hydrazinecarbothioamide involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . Additionally, the thiophene ring can interact with cellular membranes, affecting membrane fluidity and permeability .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Diversity and Electronic Effects

Hydrazinecarbothioamide derivatives vary significantly in their substituents, impacting their chemical behavior:

Key Observations :

- The thienylmethyl group in the target compound likely enhances π-π stacking and sulfur-mediated interactions compared to phenyl or pyridinyl substituents.

Structural Planarity and Interactions:

- Planarity : The thiosemicarbazone moiety in analogs (e.g., ) is typically planar (r.m.s.d. ≤ 0.0234 Å), favoring crystallization and intermolecular interactions .

- Hydrogen Bonding : Centrosymmetric dimers via N–H···S and C–H···S interactions are common, as seen in cyclopentene derivatives (). The thienylmethyl group may alter dimerization patterns due to steric effects .

Inferences for Target Compound :

- The sulfur-rich thienyl group may enhance metal chelation, a common mechanism in antimicrobial or anticancer thiosemicarbazones.

Spectroscopic and Crystallographic Data

Comparative spectroscopic profiles highlight substituent effects:

Biological Activity

N-(2-thienylmethyl)-1-hydrazinecarbothioamide, a derivative of hydrazinecarbothioamide, has garnered attention for its diverse biological activities. This compound is part of a larger class known for their potential therapeutic applications, particularly in oncology and infectious diseases. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms, efficacy, and potential applications.

Chemical Structure and Properties

This compound features a thienyl group attached to a hydrazinecarbothioamide backbone. This structural configuration is significant as it influences the compound's reactivity and biological interactions.

1. Anticancer Activity

Hydrazinecarbothioamide derivatives have been extensively studied for their anticancer properties. Research indicates that compounds within this class exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that hydrazinecarbothioamides can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases .

Table 1: Anticancer Efficacy of Hydrazinecarbothioamides

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (Breast) | 15 | Induction of apoptosis |

| N-phenyl-hydrazinecarbothioamide | HeLa (Cervical) | 20 | Caspase activation |

| 2-benzylidenehydrazine-1-carbothioamide | A549 (Lung) | 10 | Mitochondrial disruption |

2. Antimicrobial Activity

The antimicrobial properties of hydrazinecarbothioamides have also been documented. These compounds exhibit activity against a range of bacterial and fungal pathogens. For example, studies have reported that certain derivatives demonstrate significant inhibition against Mycobacterium tuberculosis and other resistant strains .

Table 2: Antimicrobial Efficacy of Hydrazinecarbothioamides

| Compound Name | Pathogen Tested | MIC (µg/mL) | Type of Activity |

|---|---|---|---|

| This compound | M. tuberculosis | 32 | Bactericidal |

| N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides | E. coli | 16 | Bacteriostatic |

| Hydrazine-1-carbothioamide | Candida albicans | 64 | Fungicidal |

3. Enzyme Inhibition

This compound has been evaluated for its potential as an enzyme inhibitor, particularly targeting tyrosinase, an enzyme involved in melanin synthesis. Kinetic studies indicate that this compound exhibits mixed-type inhibition, suggesting it could be useful in treating hyperpigmentation disorders .

Case Studies and Research Findings

A pivotal study investigated the anti-tyrosinase activity of various hydrazinecarbothioamide derivatives, including this compound. The results demonstrated that this compound had an IC50 value significantly lower than many existing inhibitors, indicating its potential as a therapeutic agent in skin disorders related to pigmentation .

Another investigation focused on the cytotoxic effects of hydrazine derivatives on breast cancer cell lines, where this compound showed promising results in inhibiting cell proliferation and inducing apoptosis through caspase pathways .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(2-thienylmethyl)-1-hydrazinecarbothioamide and its derivatives?

- Methodological Answer : The compound is typically synthesized via condensation reactions between thiosemicarbazides and aldehydes/ketones. For example, hydrazinecarbothioamide derivatives are prepared by reacting hydrazinecarbothioamide with substituted carbonyl compounds under reflux in ethanol or methanol, often with catalytic acid (e.g., acetic acid) . Characterization involves FT-IR to confirm functional groups (e.g., C=S at ~1180–1190 cm⁻¹, C=O at ~1680–1690 cm⁻¹) and NMR for structural elucidation .

Q. What spectroscopic techniques are essential for characterizing hydrazinecarbothioamide derivatives?

- Methodological Answer :

- FT-IR : Identifies key functional groups (e.g., C=S, C=O, NH stretches). For example, the C=S stretch appears at 1189–1182 cm⁻¹ in analogous compounds .

- NMR : H NMR reveals proton environments (e.g., aromatic protons from thienyl groups at δ 6.5–7.5 ppm), while C NMR confirms carbonyl and thiocarbonyl carbons .

- X-ray crystallography : Resolves molecular geometry and intermolecular interactions (e.g., hydrogen bonding, π-π stacking) .

Q. How are hydrazinecarbothioamide derivatives screened for biological activity?

- Methodological Answer : Initial screens include:

- DNA binding assays (UV-Vis titration or fluorescence quenching) to assess intercalation or groove-binding potential .

- Enzyme inhibition studies (e.g., SOD-like activity via NBT reduction assay) .

- Cytotoxicity testing using cell lines (e.g., MTT assay), with IC₅₀ values calculated to compare potency .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) enhance the study of hydrazinecarbothioamide derivatives?

- Methodological Answer :

- DFT calculations : Optimize molecular geometries, predict vibrational spectra, and analyze electronic properties (e.g., HOMO-LUMO gaps). These validate experimental IR/NMR data and identify reactive sites .

- Molecular docking : Evaluates binding affinities to biological targets (e.g., DNA, enzymes). For example, docking studies with DNA topoisomerase II or cancer-related receptors can rationalize cytotoxicity .

Q. What strategies resolve contradictions in spectroscopic or crystallographic data for structurally similar derivatives?

- Methodological Answer :

- Multi-technique validation : Cross-check IR, NMR, and X-ray data. For instance, conflicting C=O stretches in IR may arise from crystallographic packing effects, resolved via single-crystal XRD .

- Dynamic effects : Consider tautomerism (e.g., thione-thiol tautomerization) using temperature-dependent NMR or computational modeling .

Q. How do substituents on the thienyl or hydrazinecarbothioamide moieties influence biological activity?

- Methodological Answer :

- Structure-activity relationship (SAR) studies : Systematic variation of substituents (e.g., electron-withdrawing groups on the thienyl ring) can enhance DNA binding or cytotoxicity. For example, chloro or nitro groups improve antimycobacterial activity in related compounds .

- Metal complexation : Transition metals (e.g., Cu(II), Zn(II)) often enhance bioactivity by stabilizing specific conformations or enabling redox activity .

Q. What are the safety and handling protocols for hydrazinecarbothioamide derivatives in laboratory settings?

- Methodological Answer :

- Personal protective equipment (PPE) : Use gloves, lab coats, and fume hoods to avoid dermal/ocular exposure.

- Storage : Keep in dry, airtight containers away from oxidizers and heat sources (per OSHA/PEL guidelines) .

- Waste disposal : Segregate hazardous waste and use licensed disposal services to prevent environmental contamination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.